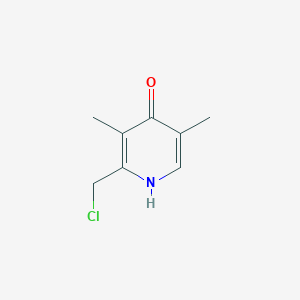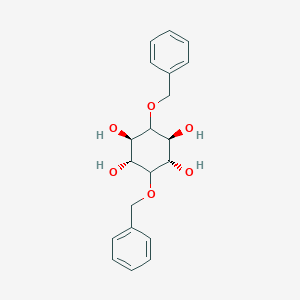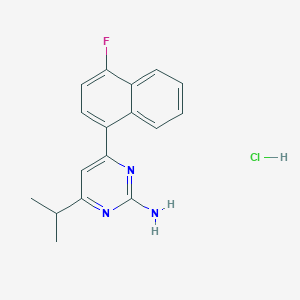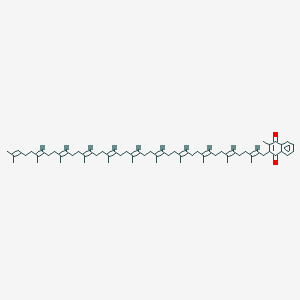
Menaquinone 11
Overview
Description
Menaquinone 11, also known as this compound, is a useful research compound. Its molecular formula is C66H96O2 and its molecular weight is 921.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Menaquinone 11, also known as Vitamin K2, plays a crucial role in bacterial metabolism due to its ability to mediate electron transfer reactions between a variety of enzymes . It is the primary form of electron transport between NADH dehydrogenase II, succinate dehydrogenase, cytochrome bc1 complex, as well as nitrate and fumarate reductase enzymes, which are present in the bacterial cell membrane .
Mode of Action
This compound interacts with its targets by being reduced by two electrons to produce menaquinol . This substrate oxidation process provides the energy needed to maintain the proton gradient and potential energy used by the F0F1ATPase complex to convert ADP into ATP .
Biochemical Pathways
This compound is involved in several biochemical pathways. It plays an important role in electron transport in all Gram-positive, and anaerobically respiring Gram-negative bacteria . It is the primary form of electron transport between various enzymes present in the bacterial cell membrane . In these steps, this compound is reduced by two electrons to produce menaquinol and shuttles these electrons to an acceptor in the next step of the chain .
Pharmacokinetics
Menaquinones, including this compound, are different from phylloquinone with respect to their chemical structure and pharmacokinetics, which affects bioavailability, metabolism and perhaps impact on health outcomes . Compared to vitamin K1 (phylloquinone), this compound is absorbed more readily and is more bioavailable .
Result of Action
The result of this compound’s action is the maintenance of the proton gradient and potential energy used by the F0F1ATPase complex to convert ADP into ATP . This substrate oxidation process provides the energy needed for this conversion . Moreover, this compound has health-beneficial effects in osteoporosis, cardiovascular disease, inflammation, cancer, Alzheimer’s disease, diabetes and peripheral neuropathy .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the efficiency of biochemical reactions necessary for growth and propagation can be affected by the constant influx of salt water across the plasma membrane, leading to extremely high internal osmotic pressure . This necessitates the invention of efflux pumps to drive ions back out into the surrounding milieu .
Biochemical Analysis
Biochemical Properties
Menaquinone 11 is involved in electron transport in all Gram-positive, and anaerobically respiring Gram-negative bacteria . It serves as the primary form of electron transport between membrane-bound protein complexes within the electron transport chain . This compound is reduced by two electrons to produce menaquinol, which shuttles these electrons to an acceptor in the next step of the chain . This substrate oxidation process provides the energy needed to maintain the proton gradient and potential energy used by the F0F1ATPase complex to convert ADP into ATP .
Cellular Effects
This compound has been shown to have health-beneficial effects in osteoporosis, cardiovascular disease, inflammation, cancer, Alzheimer’s disease, diabetes, and peripheral neuropathy . It is absorbed more readily and is more bioavailable compared to Vitamin K1 (phylloquinone) . Clinical studies have demonstrated the utility of this compound supplementation in ameliorating peripheral neuropathy, reducing bone fracture risk, and improving cardiovascular health .
Molecular Mechanism
The molecular mechanism of this compound involves its role as an electron carrier in the electron transport chain. It is involved in the shuttling of electrons between membrane-bound protein complexes . The mechanistic basis for the disease-modulating effects of this compound is mediated through various signal transduction pathways such as PI3K/AKT, MAP Kinase, JAK/STAT, NF-κB, etc .
Metabolic Pathways
This pathway involves a seven-step process starting with chorismate, a branch-point intermediate supplied by the shikimate pathway .
Transport and Distribution
This compound, being a lipid-soluble vitamin, its absorption, transportation, and distribution are influenced by lipids . The plasma this compound level after supplementation is predominantly a lipid-driven effect and independent of existing this compound status .
Subcellular Localization
It is known that the last two enzymes in the menaquinone biosynthesis pathway, the methyltransferase MenG, and the reductase MenJ, are associated with the Intracellular Membrane Domain (IMD) in Mycobacterium smegmatis .
Properties
IUPAC Name |
2-methyl-3-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenyl]naphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H96O2/c1-50(2)26-16-27-51(3)28-17-29-52(4)30-18-31-53(5)32-19-33-54(6)34-20-35-55(7)36-21-37-56(8)38-22-39-57(9)40-23-41-58(10)42-24-43-59(11)44-25-45-60(12)48-49-62-61(13)65(67)63-46-14-15-47-64(63)66(62)68/h14-15,26,28,30,32,34,36,38,40,42,44,46-48H,16-25,27,29,31,33,35,37,39,41,43,45,49H2,1-13H3/b51-28+,52-30+,53-32+,54-34+,55-36+,56-38+,57-40+,58-42+,59-44+,60-48+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDMANIEKFAEJC-RYZSZPJESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H96O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
921.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19228-10-5 | |
| Record name | Vitamin MK 11 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019228105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary role of menaquinone 11 in bacteria?
A1: this compound (MK-11) functions as a key component in the electron transport chain of certain bacteria. [, , ] It acts as an electron carrier, facilitating energy production during respiration. For instance, in Bacteroides fragilis, MK-11 participates in both anaerobic respiration using fumarate and nanaerobic respiration using oxygen. []
Q2: Which bacterial species have been found to contain this compound?
A2: Research indicates that this compound is found in various bacterial species. Some examples include Bacteroides fragilis, [] Bacteroides paurosaccharolyticus, [] Humibacter albus, [] Leucobacter ruminantium, [] and Roseiflexus castenholzii. []
Q3: What is the typical composition of the menaquinone pool in bacteria like Bacteroides fragilis?
A3: In Bacteroides fragilis, the menaquinone pool comprises a mixture of menaquinone-8 to menaquinone-11. [] Interestingly, menaquinone-10 is the predominant form regardless of whether the bacteria are respiring anaerobically or nanaerobically. []
Q4: Besides bacteria, what other sources of this compound are there?
A4: While this compound is commonly found in bacteria, research has also identified it in animal-based food sources. A study analyzing various processed and fresh pork products found detectable amounts of this compound, alongside other menaquinones like menaquinone-4 and menaquinone-10. [] This suggests that dietary intake could be a source of this compound for humans.
Q5: What analytical techniques are used to identify and quantify this compound?
A5: Several analytical techniques are employed to characterize and quantify this compound. High-performance liquid chromatography (HPLC) is often used for separation, while identification and quantification can be achieved using UV spectroscopy and mass spectrometry. [, ]
Q6: What is the significance of this compound research in understanding bacterial metabolism and adaptation?
A6: Research on this compound contributes significantly to our understanding of bacterial metabolism and their ability to adapt to varying environmental conditions. For example, the discovery of this compound in diverse bacterial species highlights its importance in their energy production pathways. [, , , , ] Further, understanding how bacteria like Bacteroides fragilis modulate their respiratory pathways based on the availability of electron acceptors like fumarate and oxygen provides valuable insights into their metabolic flexibility and survival strategies within their ecological niches. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


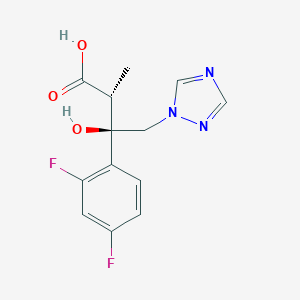

![N-[1-[(2R,3R,5S)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B132898.png)

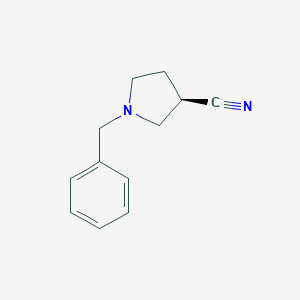
![tert-butyl N-[(2S)-1-[[(2S)-2-[[(3R)-1-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidin-3-yl]amino]-6-[(2-methylphenyl)carbamoylamino]hexanoyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B132912.png)
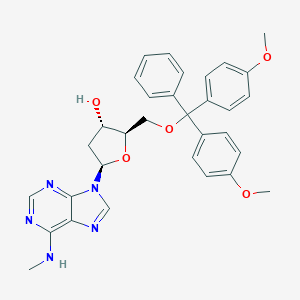


![4-methylbenzenesulfonate;1,1,2,3-tetramethylbenzo[e]indol-3-ium](/img/structure/B132919.png)
